molecular formula C19H19F3N2O4 B1344873 [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid CAS No. 1142204-36-1

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid

Cat. No.: B1344873
CAS No.: 1142204-36-1
M. Wt: 396.4 g/mol
InChI Key: DUTAMLBWPZIHEL-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and aliphatic structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-methoxyphenyl derivative, followed by the introduction of the 3-(trifluoromethyl)-benzyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the aminoacetic acid moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can be compared with other similar compounds, such as:

    [(4-Methoxyphenyl)(2-oxo-2-{[3-chlorobenzyl]amino}ethyl)amino]acetic acid: This compound features a chlorine atom instead of a trifluoromethyl group, which can affect its reactivity and biological activity.

    [(4-Methoxyphenyl)(2-oxo-2-{[3-methylbenzyl]amino}ethyl)amino]acetic acid: The presence of a methyl group instead of a trifluoromethyl group can influence the compound’s chemical properties and interactions with molecular targets.

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-28-16-7-5-15(6-8-16)24(12-18(26)27)11-17(25)23-10-13-3-2-4-14(9-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAMLBWPZIHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123450
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-36-1
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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